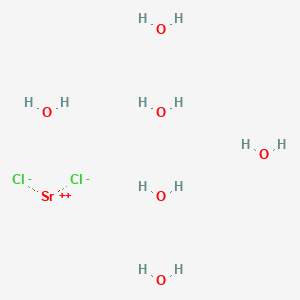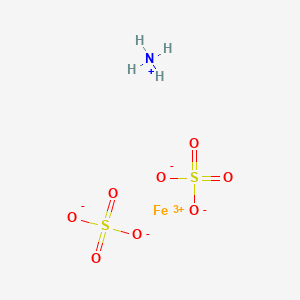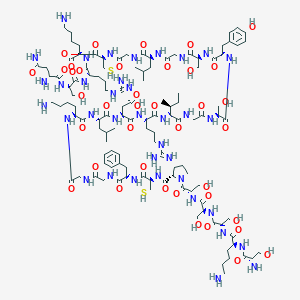![molecular formula C7H10N2 B156321 (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile CAS No. 133366-32-2](/img/structure/B156321.png)
(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-Azabicyclo[221]heptane-3-carbonitrile is a nitrogen-containing heterocyclic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the nitrogen-containing ring structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can produce oxygenated derivatives of the compound, while reduction reactions can yield different nitrogen-containing bicyclic structures.
Scientific Research Applications
(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile has several scientific research applications:
Biology: It is used in the study of biological systems and as a building block for bioactive compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is another nitrogen-containing bicyclic structure with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: This scaffold is the central core of tropane alkaloids, which display a wide array of biological activities.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds are synthesized via organocatalytic formal [4 + 2] cycloaddition reactions and have unique structural features.
Uniqueness
(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group, which can be further functionalized to introduce various functional groups. This makes it a versatile building block in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
(3R,4S)-1-azabicyclo[2.2.1]heptane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-3-7-5-9-2-1-6(7)4-9/h6-7H,1-2,4-5H2/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUUHBCMMOTPG-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]1[C@H](C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














